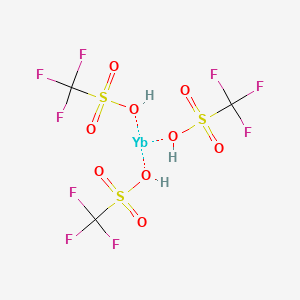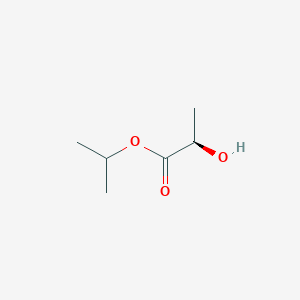
trifluoromethanesulfonic acid;ytterbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ytterbium(III) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (CF3SO3H) under controlled conditions . The reaction typically proceeds as follows:
Yb2O3+6CF3SO3H→2(CF3SO3)3Yb+3H2O
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Ytterbium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid catalyst. Some of the notable reactions include:
Substitution Reactions: It catalyzes nucleophilic substitution reactions, such as the tosylation of alcohols with toluenesulfonic acid anhydride to yield alkyl tosylates.
Aldol Reactions: It is used in aldol reactions between ketones and aldehydes to form β-keto enol ethers.
Diels-Alder Reactions: It catalyzes stereoselective intramolecular Diels-Alder reactions, such as the synthesis of deoxypenostatin A.
Common reagents used in these reactions include toluenesulfonic acid anhydride, ketones, aldehydes, and dienes. The major products formed depend on the specific reaction but often include substituted β-lactams, β-keto enol ethers, and complex organic molecules .
Aplicaciones Científicas De Investigación
Ytterbium(III) trifluoromethanesulfonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which ytterbium(III) trifluoromethanesulfonate exerts its effects is primarily through its function as a Lewis acid. It coordinates with electron-rich species, facilitating the formation of reactive intermediates and stabilizing transition states in various chemical reactions . This coordination enhances the reactivity of substrates, leading to efficient and selective transformations.
Comparación Con Compuestos Similares
Ytterbium(III) trifluoromethanesulfonate is unique among Lewis acid catalysts due to its high water tolerance and strong catalytic activity. Similar compounds include:
Lanthanum(III) trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications but different reactivity profiles.
Scandium(III) triflate: Known for its use in similar catalytic reactions but with distinct selectivity and efficiency.
Erbium(III) trifluoromethanesulfonate: Used in organic synthesis with comparable catalytic properties.
These compounds share the trifluoromethanesulfonate anion but differ in their metal centers, leading to variations in their catalytic behavior and applications .
Propiedades
Fórmula molecular |
C3H3F9O9S3Yb |
|---|---|
Peso molecular |
623.3 g/mol |
Nombre IUPAC |
trifluoromethanesulfonic acid;ytterbium |
InChI |
InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
Clave InChI |
HLRHYHUGSPVOED-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Yb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8809149.png)



![2-Chlorothiazolo[5,4-c]pyridine](/img/structure/B8809159.png)









